molecular formula C16H23NO3S2 B6995084 2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide

2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide

Cat. No.: B6995084
M. Wt: 341.5 g/mol
InChI Key: UWCSZBHVAXGZLT-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a tert-butylphenyl group, a sulfanyl linkage, and a dioxothietan-3-yl moiety, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Formation of the tert-butylphenyl sulfide: This can be achieved by reacting 4-tert-butylphenyl thiol with an appropriate halide under basic conditions.

    Introduction of the dioxothietan-3-yl group: This step involves the reaction of the sulfide intermediate with a dioxothietan-3-yl precursor, often under acidic or neutral conditions.

    Acetylation: The final step includes the acetylation of the intermediate to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The dioxothietan-3-yl moiety may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenyl)sulfanyl-N-phenylacetamide
  • 2-(4-tert-butylphenyl)sulfanyl-N-(3-methylphenyl)acetamide
  • 2-(4-tert-butylphenyl)sulfanyl-N-(1-naphthyl)acetamide

Uniqueness

2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide is unique due to the presence of the dioxothietan-3-yl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this moiety and thus exhibit different reactivity and applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S2/c1-16(2,3)13-4-6-14(7-5-13)21-9-15(18)17-8-12-10-22(19,20)11-12/h4-7,12H,8-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCSZBHVAXGZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCC(=O)NCC2CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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